6-Chloro-4-(trifluoromethyl)pyridine-2(1H)-thione
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Overview
Description
6-Chloro-4-(trifluoromethyl)pyridine-2(1H)-thione is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various fields such as agrochemicals, pharmaceuticals, and materials science . The presence of both chlorine and trifluoromethyl groups in the pyridine ring enhances the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis .
Preparation Methods
The synthesis of 6-Chloro-4-(trifluoromethyl)pyridine-2(1H)-thione can be achieved through several methods:
Chlorine/Fluorine Exchange: This method involves the exchange of chlorine atoms with fluorine atoms in trichloromethylpyridine derivatives.
Construction of Pyridine Ring: This approach uses trifluoromethyl-containing building blocks to construct the pyridine ring.
Direct Introduction of Trifluoromethyl Group: This method involves the direct introduction of a trifluoromethyl group using active species such as trifluoromethyl radicals or trifluoromethyl anions.
Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
6-Chloro-4-(trifluoromethyl)pyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-Chloro-4-(trifluoromethyl)pyridine-2(1H)-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-4-(trifluoromethyl)pyridine-2(1H)-thione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, such as proteins and enzymes . This interaction can lead to the inhibition or activation of specific pathways, resulting in the desired biological effect . The chlorine atom in the pyridine ring also contributes to the compound’s reactivity and specificity .
Comparison with Similar Compounds
6-Chloro-4-(trifluoromethyl)pyridine-2(1H)-thione can be compared with other similar compounds, such as:
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine: This compound has a similar structure but with a methyl group instead of a thione group.
2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound has an additional chlorine atom, which affects its reactivity and applications.
Fluazifop-butyl: A trifluoromethylpyridine derivative used in agrochemicals.
The uniqueness of this compound lies in its combination of chlorine and trifluoromethyl groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
6-chloro-4-(trifluoromethyl)-1H-pyridine-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NS/c7-4-1-3(6(8,9)10)2-5(12)11-4/h1-2H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKYGDOQICXVSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=S)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651183 |
Source
|
Record name | 6-Chloro-4-(trifluoromethyl)pyridine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121307-83-3 |
Source
|
Record name | 6-Chloro-4-(trifluoromethyl)pyridine-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10651183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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